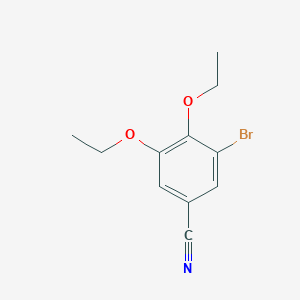

3-Bromo-4,5-diethoxybenzonitrile

Description

3-Bromo-4,5-diethoxybenzonitrile (CAS: 514856-13-4) is a brominated aromatic compound featuring a benzonitrile core substituted with ethoxy groups at the 4- and 5-positions and a bromine atom at the 3-position. This structure confers unique physicochemical properties, including moderate lipophilicity due to the ethoxy substituents and electron-withdrawing effects from the nitrile and bromine groups. The compound is primarily utilized in organic synthesis and pharmaceutical research, particularly as an intermediate in the development of bioactive molecules targeting bacterial enzymes like FabZ in Pseudomonas aeruginosa .

Properties

IUPAC Name |

3-bromo-4,5-diethoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO2/c1-3-14-10-6-8(7-13)5-9(12)11(10)15-4-2/h5-6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPLJNTWBXCKJOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=CC(=C1)C#N)Br)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00399567 | |

| Record name | 3-bromo-4,5-diethoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00399567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

514856-13-4 | |

| Record name | 3-bromo-4,5-diethoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00399567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4,5-diethoxybenzonitrile typically involves the bromination of 4,5-diethoxybenzonitrile. One common method includes the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions . The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at a controlled temperature to ensure selective bromination at the desired position on the benzene ring.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-4,5-diethoxybenzonitrile can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzonitriles, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Chemistry: 3-Bromo-4,5-diethoxybenzonitrile is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the development of pharmaceuticals, agrochemicals, and materials science .

Biology and Medicine: While not directly used in therapeutic applications, this compound can be utilized in the synthesis of biologically active molecules for research purposes. It helps in studying the structure-activity relationships of potential drug candidates.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its derivatives can be employed in the manufacture of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 3-Bromo-4,5-diethoxybenzonitrile is primarily related to its chemical reactivity. The bromine atom and ethoxy groups on the benzene ring influence its behavior in various chemical reactions. The compound can act as an electrophile in substitution reactions, where the bromine atom is replaced by other nucleophiles. Additionally, the presence of the nitrile group can affect its reactivity towards oxidation and reduction processes .

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Brominated Aromatic Compounds

| Compound Name | Substituents (Positions) | Key Functional Groups | CAS Number |

|---|---|---|---|

| This compound | 3-Br, 4-OCH₂CH₃, 5-OCH₂CH₃ | Nitrile, Ethoxy | 514856-13-4 |

| 3-Bromo-4,5-dimethoxybenzonitrile | 3-Br, 4-OCH₃, 5-OCH₃ | Nitrile, Methoxy | 781654-31-7 |

| 3-Bromo-4,5-dihydroxybenzaldehyde | 3-Br, 4-OH, 5-OH | Aldehyde, Hydroxy | Not Provided |

| Bis(3-bromo-4,5-dihydroxybenzyl) ether | 3-Br, 4-OH, 5-OH (dimeric structure) | Ether, Hydroxy | Not Provided |

Substituent Impact :

Table 2: Comparative Bioactivity Against Pseudomonas aeruginosa FabZ Enzyme

Key Findings :

- For example, 3-bromo-4,5-dihydroxybenzaldehyde (Ki = 430.74 µM) binds FabZ via hydrogen bonds with catalytic residues (ASP3, TYR10), disrupting substrate access .

- Ethoxy and methoxy derivatives (e.g., this compound) are less effective in enzymatic inhibition due to reduced polar interactions, though their lipophilicity may enhance bioavailability .

Table 3: Predicted Physicochemical Properties

| Property | This compound | 3-Bromo-4,5-dimethoxybenzonitrile | 3-Bromo-4,5-dihydroxybenzaldehyde |

|---|---|---|---|

| Molecular Weight (g/mol) | 286.14 | 258.08 | 231.02 |

| logP (Predicted) | ~2.8 | ~2.1 | ~1.3 |

| Solubility (Water) | Low | Moderate | High |

| Synthetic Accessibility | Moderate (ethoxylation steps) | High (methoxy precursors) | Low (oxidation sensitivity) |

Biological Activity

3-Bromo-4,5-diethoxybenzonitrile is an organic compound that has garnered interest in various fields of biological research due to its unique chemical structure and potential pharmacological applications. This article aims to explore the biological activity of this compound, including its mechanisms of action, effects on cellular processes, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H14BrN. The presence of bromine and ethoxy groups contributes to its unique reactivity and interaction with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The compound may act as an enzyme inhibitor or modulator, influencing pathways such as:

- Enzyme Inhibition : It can inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation : The compound may bind to receptors, affecting signal transduction processes.

Antimicrobial Activity

Studies have indicated that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains and demonstrated significant inhibition of growth.

| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

| Pseudomonas aeruginosa | 10 | 100 |

Cytotoxicity

Research has shown that the compound possesses cytotoxic effects on certain cancer cell lines. For example:

- Cell Line : HeLa (cervical cancer)

- IC50 Value : 25 µM

This indicates that at a concentration of 25 µM, the compound reduces cell viability by 50%.

Case Studies

- Study on Anticancer Effects : A recent study evaluated the effects of this compound on breast cancer cells. The results showed a dose-dependent decrease in cell proliferation and induction of apoptosis as evidenced by increased caspase-3 activity.

- Antimicrobial Efficacy Study : In another study, the compound was tested for its ability to inhibit biofilm formation in Staphylococcus aureus. The results indicated a significant reduction in biofilm mass at concentrations as low as 50 µg/mL.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.